2,2,3,3,4,4,4-Heptafluoro-1-butanol

Descripción general

Descripción

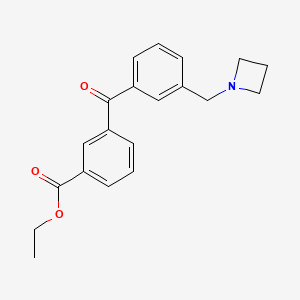

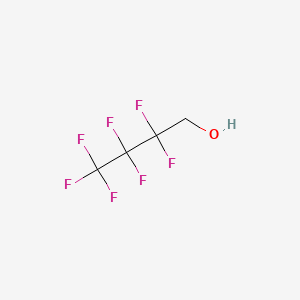

2,2,3,3,4,4,4-Heptafluoro-1-butanol, also known as Perfluoropropyl carbinol, is a fluorinated compound with the molecular formula C4H3F7O . It has a molecular weight of 200.0548 .

Synthesis Analysis

This compound can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis

The molecular structure of this compound consists of a butanol backbone with seven fluorine atoms attached, making it a highly fluorinated compound .Chemical Reactions Analysis

This compound can be used in the synthesis of fluorinated amphiphilic block copolymers, indicating its reactivity with other compounds .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a boiling point of 96-97 °C . It has a refractive index of 1.3 and a density of 1.6 g/mL at 25 °C . It is not miscible or difficult to mix in water .Aplicaciones Científicas De Investigación

Interaction and Structure of Binary Mixtures

Morgado et al. (2016) conducted a study on the thermodynamics, spectroscopy, and simulation of binary mixtures involving hydrogenated and fluorinated alcohols. This research specifically included mixtures of ethanol and 2,2,3,3,4,4,4-heptafluoro-1-butanol. The study revealed complex behavior in these mixtures due to the balance between hydrogen bonding and dispersion forces. The presence of fluorinated groups in these mixtures was found to induce conformational changes in the hydrogenated chains, leading to more globular arrangements (Morgado et al., 2016).

Molecular Interactions in Supercritical Fluids

Yee, Fulton, and Smith (1992) utilized Fourier Transform Infrared (FT-IR) spectroscopy to investigate the molecular interactions of this compound in supercritical carbon dioxide and ethane solvents. This study provided insights into the equilibrium between free and hydrogen-bonded species of the alcohol in these supercritical fluids (Yee, Fulton, & Smith, 1992).

Catalysis and Reaction Mechanisms

Research by Plint et al. (1999) explored the synthesis of 4-heptanone from 1-butanol, providing insights into the catalytic processes and the reaction mechanisms involved. This study highlighted the role of specific catalysts and the optimization of reaction conditions, contributing to our understanding of the chemical transformations related to butanol and its fluorinated derivatives (Plint et al., 1999).

Safety and Hazards

2,2,3,3,4,4,4-Heptafluoro-1-butanol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It should be handled with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly(hove-b-hfbove)), a fluorinated amphiphilic block copolymer .

Mode of Action

Its role in the synthesis of poly(hove-b-hfbove) suggests that it may interact with other compounds to form complex structures .

Result of Action

Its use in the synthesis of poly(hove-b-hfbove) suggests that it may contribute to the formation of complex molecular structures .

Action Environment

It is known to be a flammable liquid and should be stored in a cool, dry, and well-ventilated place .

Análisis Bioquímico

Biochemical Properties

2,2,3,3,4,4,4-Heptafluoro-1-butanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is used to synthesize poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer . This interaction is crucial for the formation of stable and functional copolymers, which are used in various biochemical and industrial applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, leading to alterations in their activity . These interactions are critical for understanding the compound’s mechanism of action and its potential use in biochemical research and applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s fluorinated structure affects its metabolic flux and the levels of metabolites produced . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . These factors are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . Understanding these localization mechanisms is essential for predicting the compound’s effects on cellular processes and its potential use in biochemical research.

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKAZDSQLPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2OH, C4H3F7O | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059914 | |

| Record name | 3:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

33.1 [mmHg] | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-01-9 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluoropropyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PERFLUOROPROPYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7VC6NQE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,2,3,3,4,4,4-Heptafluoro-1-butanol in analytical chemistry?

A1: this compound (HFB) is primarily employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analysis. Its use enhances the volatility and detectability of polar and thermally labile analytes, such as amino acids and gamma-hydroxybutyrate (GHB). [, ]

Q2: How does HFB improve the GC-MS analysis of GHB?

A2: GHB, a drug of abuse, presents challenges for GC-MS analysis due to its low volatility and tendency to convert to gamma-butyrolactone (GBL). HFB, in combination with trifluoroacetic anhydride (TFAA), derivatizes the active hydrogens of GHB, creating higher molecular mass products suitable for GC-MS analysis. This derivatization improves volatility, provides multiple fragment ions for confirmation, and allows for indirect quantification of GBL. []

Q3: Can HFB be used for the analysis of other compounds besides GHB?

A3: Yes, HFB has been successfully utilized in the GC-MS analysis of amino acid enantiomers. It reacts with amino acids in the presence of perfluorinated anhydrides to form N(O,S)-perfluoroacyl perfluoroalkyl esters. These derivatives exhibit improved chromatographic behavior and distinct mass spectral fragmentation patterns, facilitating sensitive and selective analysis. []

Q4: Does HFB influence the solubility of other compounds?

A4: Research suggests that HFB can influence the solubility of carotenoids in electrospray liquid chromatography-mass spectrometry (LC-MS). A low concentration (0.1% v/v) of HFB was found to significantly enhance the formation of molecular ions, improving the detection limit for carotenoids like lutein and β-carotene. []

Q5: How does HFB behave in supercritical fluids?

A5: Studies have investigated the behavior of HFB in supercritical carbon dioxide and supercritical ethane using Fourier transform infrared (FT-IR) spectroscopy. Findings suggest that HFB forms hydrogen-bonded aggregates in these fluids. Interestingly, its solubility in low dielectric constant fluids like CO2 is attributed to its weaker hydrogen-bonding energy compared to non-fluorinated alcohols. []

Q6: Has the atmospheric chemistry of HFB been studied?

A6: Yes, studies have investigated the kinetic rate coefficients and temperature dependence of reactions involving HFB and chlorine atoms in the atmosphere. This research contributes to a better understanding of the compound's environmental fate and potential impact. []

Q7: Are there any studies on the thermodynamic properties of mixtures containing HFB?

A7: Yes, research has explored the thermodynamics of liquid mixtures containing HFB and hydrogenated alcohols. These mixtures exhibit complex behavior due to the interplay of hydrogen bonding and unfavorable dispersion forces between fluorinated and hydrogenated chains. The results provide insights into the molecular interactions governing these systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.